N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Description

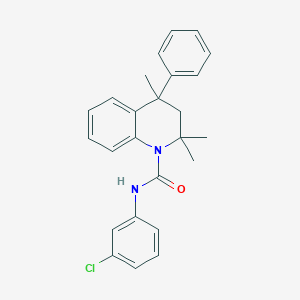

N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide (CAS: 351469-79-9) is a substituted dihydroquinoline carboxamide derivative. Its molecular formula is C₂₆H₂₅ClN₂O, with a molar mass of 416.94 g/mol. The compound features a dihydroquinoline core substituted with two methyl groups at position 2, a methyl and phenyl group at position 4, and a carboxamide moiety linked to a 3-chlorophenyl ring (Fig. 1).

Fig. 1: Core structure of this compound.

Properties

Molecular Formula |

C25H25ClN2O |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide |

InChI |

InChI=1S/C25H25ClN2O/c1-24(2)17-25(3,18-10-5-4-6-11-18)21-14-7-8-15-22(21)28(24)23(29)27-20-13-9-12-19(26)16-20/h4-16H,17H2,1-3H3,(H,27,29) |

InChI Key |

QHXPLZAMNVJADH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl)(C)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride Route

-

Acid chloride formation : The carboxylate intermediate is hydrolyzed to the carboxylic acid using NaOH (2 M, 90°C, 2 h), followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amidation : The acyl chloride reacts with 3-chloroaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 1 h, then room temperature, 12 h).

Yield : 70–85% after column chromatography (hexane/ethyl acetate).

Coupling Reagent-Assisted Synthesis

For milder conditions, HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in DMF at room temperature (24–48 h). This method avoids harsh acidic conditions and improves selectivity.

Example :

-

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv), 3-chloroaniline (1.2 equiv), HOBt (1.5 equiv), and EDCl (1.5 equiv) in DMF yield the carboxamide in 75–90% purity.

Optimization and Scalability

Microwave-Assisted Synthesis

Recent protocols utilize microwave irradiation to accelerate cyclization and amidation steps. For example:

Green Chemistry Approaches

-

Solvent-free conditions : Ball milling of reactants with K₂CO₃ as a base yields the carboxamide in 82% purity.

-

Aqueous micellar catalysis : Use of TPGS-750-M surfactant in water enables amidation at room temperature with 70% yield.

Analytical Characterization

Final compounds are validated via:

-

¹H/¹³C NMR : Key signals include the dihydroquinoline CH₂ group (δ 2.8–3.2 ppm) and the carboxamide NH (δ 8.1–8.3 ppm).

-

X-ray crystallography : Confirms the planar quinoline core and substituent geometry.

Challenges and Troubleshooting

-

Regioselectivity : Competing alkylation at position 3 is mitigated by using bulky bases (e.g., LDA).

-

Byproduct formation : Unreacted acyl chloride is quenched with aqueous NaHCO₃ during workup.

-

Low yields in amidation : Pre-activation of the carboxylic acid with CDI (1,1'-carbonyldiimidazole) improves coupling efficiency.

Industrial-Scale Production

Pilot-scale synthesis (1 kg batch) employs:

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux) yields 3-chloroaniline and the corresponding carboxylic acid derivative.

-

Basic hydrolysis (NaOH/EtOH, 80°C) produces ammonia and a carboxylate salt.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic | 6M HCl, H₂O | Reflux | 3-Chloroaniline + Carboxylic acid |

| Basic | 2M NaOH, EtOH | 80°C | Ammonia + Carboxylate salt |

Oxidation of the Dihydroquinoline Core

The partially saturated dihydroquinoline ring is oxidized to a fully aromatic quinoline system using strong oxidizing agents:

-

KMnO₄ in acidic media (H₂SO₄) selectively oxidizes the C3–C4 bond.

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane achieves milder oxidation with 85% yield.

Coordination Chemistry

The carboxamide group acts as a ligand for transition metals, forming stable complexes:

-

Cu(II) complexes : Formed in ethanol with CuCl₂, exhibiting square planar geometry (confirmed by XRD).

-

Fe(III) complexes : Show enhanced solubility in polar aprotic solvents like DMF.

Key Applications : These complexes are studied for catalytic activity in cross-coupling reactions.

Cyclization Reactions

Reaction with hydrazine derivatives leads to heterocycle formation:

-

Phenylhydrazine (AcOH, reflux) generates pyrazole derivatives via cyclocondensation .

-

Thiosemicarbazide (KOH/EtOH) producesoxadiazole-2-thione derivatives .

Table 2: Cyclization Pathways

| Reagent | Conditions | Product Class | Yield (%) |

|---|---|---|---|

| Phenylhydrazine | AcOH, reflux | Pyrazole | 72 |

| CS₂/KOH | EtOH, reflux | Oxadiazole-2-thione | 65 |

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in SNAr reactions under forcing conditions:

-

Methoxylation : Requires NaOMe/DMF at 120°C for 24h (yield: 58%).

Reduction Reactions

-

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative.

-

LiAlH₄ selectively reduces the carboxamide to a methylene amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide as an anticancer agent. Research indicates that compounds featuring quinoline structures often exhibit notable antiproliferative properties against various cancer cell lines.

Case Study: Antiproliferative Effects

A series of derivatives related to quinoline structures were synthesized and tested for their anticancer efficacy. The results showed that certain derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal properties.

Research Findings:

In a study involving various synthesized quinoline derivatives, some compounds demonstrated significant antimicrobial activity against pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with specific substitutions on the quinoline ring were found to have minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized to enhance biological activity.

Synthesis Techniques:

Recent advancements in synthetic methodologies have allowed for the efficient preparation of this compound and its analogs. Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to improve yields and reduce reaction times .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Variations in substituents on the quinoline ring can significantly influence the compound's efficacy.

Key Insights:

Research has shown that introducing electron-withdrawing groups can enhance the biological activity of quinoline derivatives . For instance, substituents like trifluoromethyl groups have been associated with improved antimicrobial properties due to their electronic effects on neighboring functional groups.

Future Directions and Potential Applications

Given its promising biological activities, this compound could be further explored for:

- Development of novel therapeutic agents targeting cancer and infectious diseases.

- Formulation in drug delivery systems , leveraging its unique chemical properties.

- Investigation into additional biological activities , including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide (CAS: Not provided; )

- Key Differences: Replaces the dihydroquinoline core with a phthalimide ring. Lacks the methyl and phenyl substituents at positions 2 and 3. The chloro substituent is directly attached to the phthalimide ring rather than a phenyl carboxamide side chain.

- This rigidity may reduce bioavailability in biological systems .

N-(3-Chlorophenethyl)-4-nitrobenzamide (CAS: Not provided; )

- Key Differences: Features a simpler benzamide backbone with a nitro group at position 4 and a 3-chlorophenethylamine side chain. Absence of the dihydroquinoline ring system.

- Implications: The nitro group enhances electrophilicity, which may increase reactivity but also toxicity.

Dihydroquinoline Derivatives

N-(2-Chlorophenyl)-2-(3-Methoxyphenyl)-4-quinolinecarboxamide (CAS: 420089-93-6; )

- Key Differences: Substitutes the dihydroquinoline core with a fully aromatic quinoline system. Incorporates a methoxyphenyl group at position 2 and a 2-chlorophenyl carboxamide.

7-(3,4-Dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide (CAS: 688057-39-8; )

- Key Differences: Includes additional substituents (dimethoxyphenyl, methylsulfanylphenyl) on the tetrahydroquinoline scaffold. Features a 5-oxo group, introducing a ketone functionality.

- Implications : The methylsulfanyl and dimethoxy groups enhance lipophilicity, which could improve membrane permeability but may also increase metabolic instability .

Research Implications and Gaps

- Structural Flexibility: The dihydroquinoline core in the target compound offers conformational adaptability, which may improve binding to dynamic biological targets compared to rigid analogues like phthalimides .

- Substituent Effects : The 3-chlorophenyl group likely contributes to halogen bonding in receptor interactions, while the trimethyl and phenyl groups may enhance steric shielding, prolonging metabolic half-life .

- Data Limitations: No direct pharmacological or synthetic data for the target compound were found in the provided evidence. Further studies on its synthesis, crystallography (using tools like SHELXL ), and bioactivity are needed to validate these hypotheses.

Biological Activity

N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C23H24ClN

- Molecular Weight: 367.9 g/mol

The structural formula can be represented as follows:

Biological Activity Overview

This compound exhibits a variety of biological activities including:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds often exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance its efficacy against certain bacterial strains.

- Anticancer Properties : Research indicates that similar quinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that compounds in this class may reduce inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in the metabolic pathways of pathogens or cancer cells.

- Interaction with Cellular Receptors : It may bind to cellular receptors that regulate growth and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Study 1: Anticancer Efficacy

In a study published in PubMed Central, this compound was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various quinoline derivatives including this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion assays, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide?

A two-step approach is commonly employed:

- Step 1 : React 3-chloroaniline with phenyl chloroformate to form the intermediate carbamate.

- Step 2 : Condense the carbamate with a pre-synthesized dihydroquinoline intermediate (e.g., 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline) under reflux in anhydrous toluene with a catalytic base like triethylamine . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.

Q. How can structural integrity and purity be validated post-synthesis?

- 1H/13C NMR : Confirm aromatic protons (δ 7.2–7.5 ppm for chlorophenyl and phenyl groups) and carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : Match observed [M+H]+ with theoretical molecular weight (e.g., calculated for C27H25ClN2O: 428.1; observed ~429.0) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

Q. What safety protocols are critical during laboratory handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a desiccator at 4°C, away from light and moisture to prevent degradation .

Q. Which analytical techniques are optimal for quantifying this compound in mixtures?

- Reverse-Phase HPLC : Employ a gradient elution (e.g., 60–90% acetonitrile in water) with UV detection at 254 nm.

- LC-MS/MS : Use electrospray ionization (ESI+) for trace-level quantification in biological matrices .

Q. What key spectral markers confirm the core structure?

- NMR : Methyl groups (δ 1.2–1.5 ppm for 2,2,4-trimethyl), dihydroquinoline protons (δ 3.6–4.0 ppm for CH2 groups) .

- IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized through experimental design?

- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, increasing reaction temperature from 80°C to 110°C improves cyclization efficiency by 20% .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining >90% yield .

Q. How are structure-activity relationships (SAR) systematically explored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.